2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone , with the molecular formula C23H28N4O2 and a molecular weight of approximately 392.5 g/mol, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the existing literature on its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
The compound is primarily studied for its interactions with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that it may act as a selective agonist for the D3 dopamine receptor, which is implicated in several neuropsychiatric disorders.
Key Findings:
- Dopamine Receptor Interaction : The compound exhibits significant selectivity towards the D3 receptor, showing minimal activity at D2 receptors. This selectivity is crucial for developing treatments aimed at reducing side effects associated with non-selective dopamine agonists .
- Neuroprotective Effects : Preliminary studies suggest that it may protect dopaminergic neurons from degeneration, indicating potential therapeutic applications in conditions like Parkinson's disease .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The following modifications were noted to influence its activity:
Modification | Effect on Activity |
---|---|
Ethoxy group on phenyl ring | Enhances lipophilicity, improving membrane permeability |
Piperazine core variations | Altered binding affinity to dopamine receptors |
Benzoimidazole substitution | Influences neuroprotective properties |
These modifications allow researchers to tailor compounds for improved efficacy and reduced toxicity.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Neuroprotection : A study demonstrated that derivatives of benzimidazole can protect against oxidative stress in neuronal cells, suggesting that similar mechanisms may be applicable to our compound .
- Cancer Cell Lines : In vitro studies have shown that related benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .
- Behavioral Studies : Animal models treated with dopamine receptor agonists showed improved outcomes in tests measuring anxiety and depression-like behaviors, supporting the hypothesis that selective D3 receptor modulation could yield therapeutic benefits .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-3-29-19-10-8-18(9-11-19)16-23(28)27-14-12-26(13-15-27)17-22-24-20-6-4-5-7-21(20)25(22)2/h4-11H,3,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVMWJALFHWVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.